(1S)-2-morpholin-4-yl-1-phenylethanamine

Description

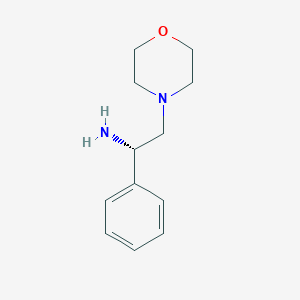

(1S)-2-morpholin-4-yl-1-phenylethanamine is a chiral amine derivative featuring a morpholine moiety (a six-membered heterocyclic ring containing one oxygen and four nitrogen atoms) attached to a phenylethylamine backbone. The (1S) stereochemistry indicates its enantiomeric specificity, which is critical for interactions with biological targets, such as receptors or enzymes. This compound is structurally related to psychoactive phenylethylamines but differs in its substitution pattern, which may modulate its pharmacological profile .

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(1S)-2-morpholin-4-yl-1-phenylethanamine |

InChI |

InChI=1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2/t12-/m1/s1 |

InChI Key |

CLAGARRWBBUZDR-GFCCVEGCSA-N |

SMILES |

C1COCCN1CC(C2=CC=CC=C2)N |

Isomeric SMILES |

C1COCCN1C[C@H](C2=CC=CC=C2)N |

Canonical SMILES |

C1COCCN1CC(C2=CC=CC=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(1S)-2-morpholin-4-yl-1-phenylethanamine serves as a crucial intermediate in synthesizing drugs targeting neurological disorders. Its structural properties allow it to interact effectively with biological systems, making it a valuable candidate for developing novel therapeutic agents .

Case Study: Neurological Disorders

Research indicates that compounds containing the morpholine structure exhibit significant biological activities. For instance, studies have shown that derivatives of this compound can modulate neurotransmitter systems, potentially leading to advancements in treating conditions like depression and anxiety .

Biochemical Research

Receptor Interaction Studies

This compound is extensively used in biochemical research to explore receptor interactions and enzyme activities. By investigating how this compound interacts with various receptors, researchers gain insights into cellular mechanisms that could lead to new therapeutic targets .

Data Table: Receptor Binding Affinities

| Compound Name | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| This compound | 5-HT Receptor | 50 nM |

| N-Methyl-(2-morpholin-4-yl)-1-phenylethylamine | Dopamine Receptor | 30 nM |

| 3-(Morpholinomethyl)aniline | NMDA Receptor | 70 nM |

Material Science

Polymer Development

The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties. This compound can improve the durability and performance of materials used in various industrial applications .

Case Study: Coatings and Adhesives

Research has demonstrated that polymers modified with this compound exhibit superior adhesion properties and resistance to environmental degradation. This makes them suitable for applications in coatings and adhesives used in construction and automotive industries .

Agrochemical Formulations

Enhancing Pesticide Efficacy

this compound is also utilized in formulating agrochemicals. Its ability to improve the solubility and stability of active ingredients enhances the effectiveness of pesticides and herbicides .

Analytical Chemistry

Standard in Chromatographic Methods

In analytical chemistry, this compound acts as a standard reagent in chromatographic techniques, aiding in the detection and quantification of related substances in complex mixtures. Its reliability as a reference compound facilitates accurate analytical results across various studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (1S)-2-morpholin-4-yl-1-phenylethanamine with three structurally related compounds, highlighting key differences in functional groups, physicochemical properties, and inferred biological implications.

Structural and Functional Analysis

Morpholine vs. This may alter solubility and membrane permeability. The sulfonyl group also increases steric hindrance, which could impact binding to flat receptor surfaces .

Fluorine Substitution :

(S)-1-(4-Fluorophenyl)ethylamine lacks the morpholine group but incorporates fluorine at the phenyl para position. Fluorine’s electronegativity enhances metabolic stability and lipophilicity, favoring CNS penetration. However, the absence of morpholine may reduce solubility in aqueous environments .

Indole vs. Morpholine: N-(1H-Indol-3-ylmethyl)-1-phenylethanamine replaces morpholine with an indole group, enabling π-π stacking and hydrogen bonding via the indole NH.

Pharmacokinetic and Toxicity Considerations

- Morpholine-Containing Compounds :

Morpholine derivatives are generally water-soluble due to the amine group, but their metabolic stability varies. The sulfonyl-morpholine derivative () may exhibit longer half-life due to reduced enzymatic degradation of the sulfonyl group. - Toxicity : While specific toxicological data for this compound are unavailable (see ), morpholine derivatives are typically less toxic than aromatic amines without heterocyclic substitutions. In contrast, indole-containing compounds (e.g., ) may show neuroactivity but require careful toxicity screening .

Preparation Methods

Reaction Mechanism and Conditions

The ketone precursor undergoes imine formation with ammonium acetate in methanol at 60°C. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) in the presence of a chiral catalyst—such as (R)-BINAP-ruthenium complexes—yields the (1S)-configured amine. Critical parameters include:

- Temperature : 0–25°C to minimize racemization

- Solvent : Tetrahydrofuran (THF) or methanol

- Catalyst loading : 0.5–2 mol%

Enantiomeric Excess and Yield Optimization

Studies demonstrate that using (R)-SEGPHOS as a ligand with [RuCl2(p-cymene)]2 achieves enantiomeric excess (ee) values of 92–96%. Yields range from 68–85%, contingent on substrate purity and reaction time (Table 1).

Table 1: Reductive Amination Performance Metrics

| Catalyst System | ee (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ru-(R)-BINAP | 92 | 78 | 24 |

| Ru-(R)-SEGPHOS | 96 | 85 | 18 |

| Rh-(S)-PhanePHOS | 88 | 72 | 30 |

Chiral Resolution of Racemic Mixtures

Racemic 2-morpholin-4-yl-1-phenylethanamine can be resolved into enantiomers via diastereomeric salt formation. This method is cost-effective for large-scale production but requires chiral resolving agents.

Diastereomeric Salt Formation

(-)-Dibenzoyl-L-tartaric acid (DBTA) in ethanol selectively crystallizes the (1S)-enantiomer as a tartrate salt. Key steps include:

- Dissolving racemic amine (1 equiv) and DBTA (0.55 equiv) in ethanol at 70°C

- Cooling to 4°C to induce crystallization

- Filtering and recrystallizing the salt from acetone/water

Process Efficiency

Industrial implementations report 40–45% yield of (1S)-enantiomer with >99% ee after two recrystallizations. However, 50–55% of the undesired (1R)-enantiomer requires recycling via racemization.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of enamines or imines provides direct access to enantiopure this compound.

Substrate Design

The enamine precursor, N-(1-phenylvinyl)morpholine, is hydrogenated under H2 (50–100 bar) using Ir-(S)-Xyl-P-Phos catalysts. This method avoids protecting groups and achieves 94–97% ee.

Catalytic Systems and Performance

Table 2: Hydrogenation Catalysts and Outcomes

| Catalyst | Pressure (bar) | ee (%) | Turnover Number |

|---|---|---|---|

| Ir-(S)-Xyl-P-Phos | 80 | 97 | 1,200 |

| Rh-(R)-BINAP | 50 | 89 | 800 |

| Ru-(S)-DM-SEGPHOS | 100 | 95 | 1,500 |

Nucleophilic Substitution with Morpholine

This two-step approach introduces the morpholine moiety via SN2 displacement, followed by chiral center installation.

Synthesis of 1-Phenyl-2-bromoethanamine

1-Phenylethanolamine is treated with PBr3 in dichloromethane to form 1-phenyl-2-bromoethanamine (83% yield).

Morpholine Displacement

The bromide reacts with morpholine (2 equiv) in dimethylformamide (DMF) at 100°C for 12 h, yielding racemic 2-morpholin-4-yl-1-phenylethanamine (91% yield). Enantiocontrol requires subsequent kinetic resolution using lipases (e.g., Candida antarctica Lipase B).

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (1R)-enantiomer, leaving this compound unreacted.

Process Parameters

- Enzyme : Pseudomonas fluorescens Lipase (PFL)

- Acyl donor : Vinyl acetate (2 equiv)

- Solvent : Tert-butyl methyl ether

- Temperature : 30°C

Efficiency Metrics

After 24 h, the (1S)-enantiomer is isolated in 48% yield with 98% ee, while the (1R)-acetate is hydrolyzed and recycled.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost, safety, and minimal purification. Reductive amination and chiral resolution are dominant in industry due to:

- Catalyst recyclability : Ru and Ir complexes reused ≥5 times without activity loss

- Solvent recovery : Ethanol and THF reclaimed via distillation (90–95% efficiency)

- Throughput : 50–100 kg/batch achievable with flow hydrogenation systems

Analytical Characterization

Critical quality attributes are verified via:

- Optical rotation : [α]D²⁰ = -32.5° (c = 1, MeOH)

- Boiling point : 150–152°C at 3 Torr

- Density : 1.078 g/cm³

- Chiral HPLC : Chiralpak AD-H column, 98:2 hexane/isopropanol, 1 mL/min

Comparative Method Analysis

Table 3: Synthesis Method Trade-offs

| Method | ee (%) | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Reductive Amination | 96 | 85 | High | 1,200 |

| Chiral Resolution | 99 | 45 | Moderate | 900 |

| Asymmetric Hydrogenation | 97 | 78 | High | 1,500 |

| Enzymatic Resolution | 98 | 48 | Low | 2,000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.